1,3-Benzothiazole-6-carbonyl chloride
Overview
Description
1,3-Benzothiazole-6-carbonyl chloride is a benzothiazole derivative . It has a molecular formula of C8H4ClNOS and a CAS number of 55439-73-1 .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazole-6-carbonyl chloride consists of a benzothiazole ring attached to a carbonyl chloride group .Chemical Reactions Analysis
Benzothiazoles have been synthesized through various reactions including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide .Scientific Research Applications
Green Chemistry Synthesis
1,3-Benzothiazole-6-carbonyl chloride and its derivatives are pivotal in green chemistry. They are synthesized through environmentally friendly methods, which include the condensation of 2-aminobenzenethiol with various compounds like aldehydes, ketones, acids, and acyl chlorides. These compounds are significant due to their extensive pharmaceutical and biological activities, highlighting the importance of developing sustainable synthetic processes (Gao et al., 2020).
Structural Characterization
The structure of compounds like 1,3-benzothiazole-6-carboxamidinium chloride dihydrate has been intricately studied. The compound forms a complex three-dimensional network through hydrogen bonds, offering insights into the molecular structure and interactions of such compounds (Matković-Čalogović et al., 2003).
Antimicrobial Applications
Benzothiazole derivatives have shown promising antimicrobial properties. For instance, new 2-substituted benzothiazole derivatives were synthesized and demonstrated significant antimicrobial activity, underscoring the potential of 1,3-benzothiazole-6-carbonyl chloride derivatives in developing new antimicrobial agents (Rajeeva et al., 2009).
Optical Applications
1,3-Benzothiazole derivatives have been used in creating nonlinear optical chromophores, showcasing their potential in device applications due to their solvatochromic behavior and thermal stability. These properties make them suitable for use in a variety of optical applications (Costa et al., 2006).
Future Directions
properties
IUPAC Name |
1,3-benzothiazole-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVUZRWHRIRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480488 | |
Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-6-carbonyl chloride | |
CAS RN |
55439-73-1 | |
Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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